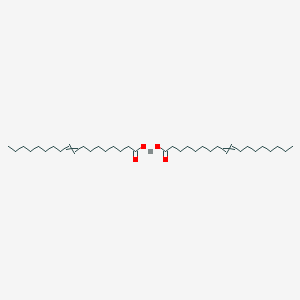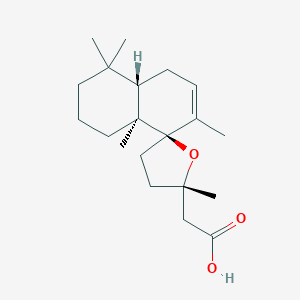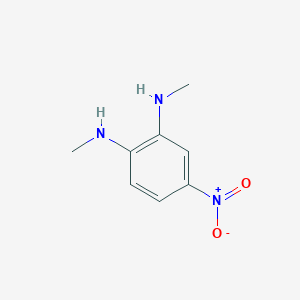
Hexahydro-1-methyl-1H-azepine
説明
Synthesis Analysis
The synthesis of azepine derivatives, including Hexahydro-1-methyl-1H-azepine, often involves intramolecular condensation and cyclization reactions. For example, Zhu et al. (2015) described a strategy for constructing azepine rings via intramolecular cyclic condensation of tertiary enamides containing a formyl group, leading to efficient and scalable production of azepine derivatives (Zhu, Zhao, & Wang, 2015). Similarly, Eresko et al. (2020) demonstrated a synthetic approach to azepines through the formation of the azepine ring under specific reaction conditions, highlighting the versatility and adaptability of azepine synthesis methods (Eresko et al., 2020).
Molecular Structure Analysis
The molecular structure of Hexahydro-1-methyl-1H-azepine and related compounds has been elucidated through various spectroscopic techniques, including NMR spectroscopy and molecular modeling. For instance, the study by Eresko et al. (2020) provided insights into the molecular structure and estimation of NMR chemical shifts for azepine derivatives, contributing to our understanding of their molecular configuration and the effects of substituents on their structural characteristics (Eresko et al., 2020).
Chemical Reactions and Properties
Azepines undergo a variety of chemical reactions, reflecting their diverse chemical properties. Kowalski et al. (2006) discussed the formation of 3H-azepines through intramolecular condensation reactions, showcasing the chemical reactivity of azepine derivatives and their potential for further functionalization (Kowalski, Erker, & Kotila, 2006).
科学的研究の応用
Synthesis and Radiolabeling : Hexahydro-1H-azepine derivatives are synthesized for use in residue and metabolism studies. For instance, S-Ethyl hexahydro-1H-azepine-1-carbothiolate, labeled with carbon-14, aids in understanding the metabolic pathways of these compounds (Gutman, Baker, & Brokke, 1966).
Neuropharmacology : Compounds like SCH 39166, which is a derivative of Hexahydro-1H-azepine, are used as selective dopamine D-1 receptor antagonists. These have applications in neuropharmacology, particularly in the study of dopamine-related disorders (Halldin, Farde, Barnett, & Sedvall, 1991).
Blood Platelet Aggregation Inhibition : Certain Hexahydro-1H-azepine derivatives demonstrate the ability to inhibit blood platelet aggregation. This suggests potential use in the development of anticoagulant drugs (Grisar, Claxton, & Mackenzie, 1976).
Pharmaceutical Synthesis : Hexahydro-1H-azepine derivatives are key intermediates in the synthesis of pharmaceuticals. For example, their use in the synthesis of meptazinol, a painkiller, showcases their importance in drug development (Lan-xiang, 2009).
Organic Chemistry and Material Science : The study of Hexahydro-1H-azepine derivatives extends to organic chemistry and material science, where their properties and reactions are explored for various applications, such as the formation of 2H-, 3H-, and 4H-azepines (Satake et al., 1994).
Asymmetric Synthesis : Hexahydro-1H-azepine derivatives are used in asymmetric synthesis. For example, they are involved in synthesizing compounds that act as 5-HT3 receptor antagonists, which are important in treating conditions like irritable bowel syndrome (Kato, Harada, & Mode, 1997).
Stereoelectronic Studies : Research on Hexahydro-1H-azepine derivatives provides insights into stereoelectronic effects and nitrogen inversion in chemical compounds. This is crucial for understanding the structural dynamics of organic molecules (Mandal et al., 2021).
Chemical Reactions with Oxidants and Electrophiles : Studies on the reactions of Hexahydro-1H-azepine derivatives with various oxidants and electrophiles contribute to the broader understanding of organic reaction mechanisms (Bátori, Gompper, Meier, & Wagner, 1988).
将来の方向性
There is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
特性
IUPAC Name |
1-methylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-6-4-2-3-5-7-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUKXSWKWGHYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152342 | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1-methyl-1H-azepine | |
CAS RN |
1192-95-6 | |
| Record name | N-Methylazepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1192-95-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VHX6HCK77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





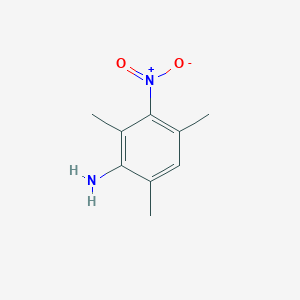
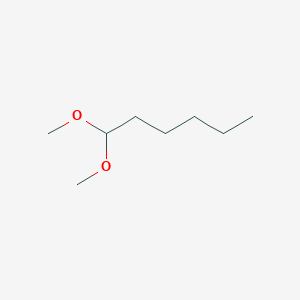
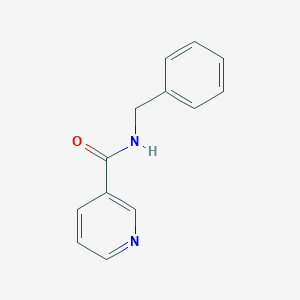
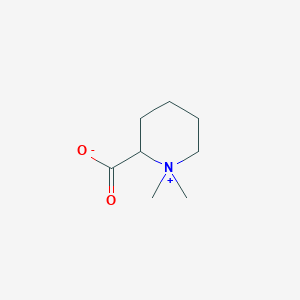
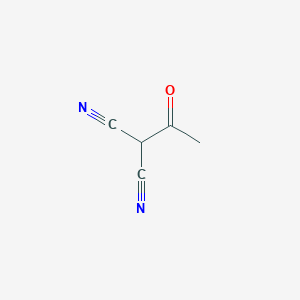
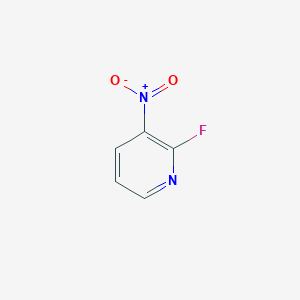
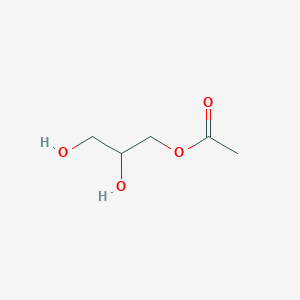
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)
